molecular formula C4H5N3O B062838 1-(1H-1,2,3-Triazol-4-yl)ethanone CAS No. 177084-87-6

1-(1H-1,2,3-Triazol-4-yl)ethanone

Cat. No.: B062838
CAS No.: 177084-87-6
M. Wt: 111.1 g/mol
InChI Key: MEGPCWYKTKUKEG-UHFFFAOYSA-N
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Description

1-(1H-1,2,3-Triazol-4-yl)ethanone is a chemical compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their wide range of applications in various fields such as pharmaceuticals, agrochemicals, and material sciences. The triazole moiety is particularly important due to its stability and ability to participate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(1H-1,2,3-Triazol-4-yl)ethanone can be synthesized through several methods. One common method involves the use of “click” chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction between azides and alkynes. This reaction is typically carried out in the presence of a copper(I) catalyst, which facilitates the formation of the triazole ring .

Another method involves the Suzuki–Miyaura cross-coupling reaction, where a triazole derivative is coupled with various arylboronic acids in an aqueous medium. This method is advantageous due to its mild reaction conditions and high yields .

Industrial Production Methods

Industrial production of this compound often involves large-scale application of the aforementioned synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(1H-1,2,3-Triazol-4-yl)ethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield triazole N-oxides, while reduction can produce triazole amines .

Scientific Research Applications

1-(1H-1,2,3-Triazol-4-yl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1H-1,2,3-Triazol-4-yl)ethanone involves its interaction with specific molecular targets. For example, it has been shown to inhibit carbonic anhydrase-II enzyme by binding to its active site. This interaction disrupts the enzyme’s normal function, leading to its inhibitory effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(1H-1,2,4-Triazol-1-yl)ethanone
  • 1-(1H-1,2,3-Triazol-5-yl)ethanone
  • 1-(1H-1,2,3-Triazol-4-yl)methanone

Uniqueness

1-(1H-1,2,3-Triazol-4-yl)ethanone is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

1-(2H-triazol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O/c1-3(8)4-2-5-7-6-4/h2H,1H3,(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEGPCWYKTKUKEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NNN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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